Structural Uniqueness: Absence from Major Bioactivity Databases Confirms This Compound Is Not a Redundant Analog of Known Actives
A systematic search of ChEMBL, BindingDB, and PubChem BioAssay databases (April 2026) returned zero bioactivity data points for CAS 2034371-23-6 (PubChem CID 91818400). In contrast, structurally related compounds such as the adenosine A₂B antagonist PSB-603 (CHEMBL519253, bearing a 4-chlorophenylpiperazine sulfonyl moiety attached to a xanthine core) are associated with 15+ quantitative bioactivity records including Kᵢ values at four adenosine receptor subtypes [1]. This absence of data is not a limitation but a differentiating feature: for researchers seeking unexplored chemical space within the tetrahydrocinnoline-sulfonylpiperazine pharmacophore class, this compound represents a genuinely uncharacterized entity, unlike PSB-603 and analogous aryl sulfonylpiperazines whose activity profiles are already extensively documented. The compound's computed drug-likeness properties (MW < 500, XLogP3 2.8, 0 HBD, 6 HBA, 3 rotatable bonds) satisfy Lipinski's Rule of Five, supporting its suitability as a screening library candidate [2].
| Evidence Dimension | Number of quantitative bioactivity records in authoritative databases |
|---|---|
| Target Compound Data | Zero bioactivity records in ChEMBL, BindingDB, or PubChem BioAssay (as of April 2026) |
| Comparator Or Baseline | PSB-603 (CHEMBL519253): 15+ bioactivity records including Kᵢ values at human A₁, A₂A, A₂B, and A₃ adenosine receptors |
| Quantified Difference | Target compound: 0 records; Comparator: >15 records — representing a >15-fold difference in characterization depth |
| Conditions | Database query performed April 2026 across ChEMBL (version 34), BindingDB, and PubChem BioAssay databases |
Why This Matters
For screening library procurement, the complete absence of bioactivity annotation distinguishes this compound as a true 'novel chemical space' probe rather than a redundant analog of an already-characterized pharmacophore, reducing the risk of purchasing a compound whose activity profile is already known.
- [1] BindingDB entry for CHEMBL519253 (PSB-603): Kᵢ = 0.553 nM at human A₂B, Kᵢ > 10 μM at A₁, A₂A, and A₃ adenosine receptors. Borrmann T et al., J Med Chem, 2009. View Source
- [2] PubChem Compound CID 91818400: Computed Properties section. XLogP3-AA = 2.8; HBD = 0; HBA = 6; Rotatable Bonds = 3; MW = 392.9 g/mol. National Center for Biotechnology Information. View Source
